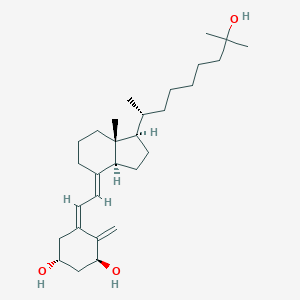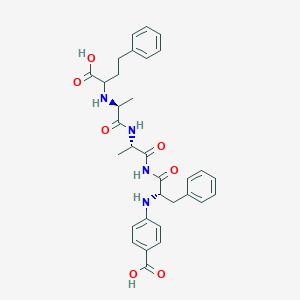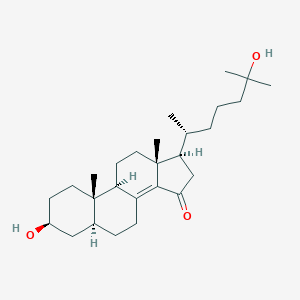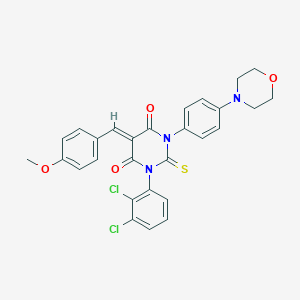
Soyacerebroside I
Overview
Description
Soyacerebroside I is a glycosphingolipid that can be isolated from the seeds of Glycine max Merrill (Leguminosae) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is a glycosphingolipid, which means it contains a sphingosine backbone, a fatty acid, and one or more sugar residues . The exact structure can be found in various chemical databases .Scientific Research Applications
Anti-Inflammatory Properties : Soyacerebroside I, isolated from Cordyceps militaris, has been found to inhibit the accumulation of pro-inflammatory iNOS protein and reduce the expression of COX-2 protein in LPS-stimulated RAW264.7 macrophages, indicating significant anti-inflammatory activity (Chiu et al., 2016).
Effect on Rheumatoid Arthritis : A study showed that this compound effectively inhibited interleukin (IL)-1β, IL-6, and IL-8 expression in rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB, and AP-1 signaling pathways, suggesting potential therapeutic applications in treating rheumatoid arthritis (Lee et al., 2020).
Ionophoretic Activity : Soya-cerebroside I, isolated from soybean, has been found to exhibit ionophoretic activity for Ca2+ ion, which could have implications in various physiological processes (Shibuya et al., 1990).
Neuroprotective Effect : A study found that this compound isolated from the seeds of Sterculia lychnophora exhibited moderate neuroprotective effects against SH-SY5Y cell damage induced by hydrogen peroxide (Wang et al., 2013).
Tyrosinase Inhibitory Activity : this compound has been identified as a compound with tyrosinase inhibitory activity, which is relevant in the context of melanogenesis and potential applications in skin care products (Voutquenne-Nazabadioko et al., 2008; Magid et al., 2008).
Impact on Adipocyte and Osteoblast Differentiation : A study on bioactive compounds from the bark of Betula platyphylla var. japonica found that this compound affected the regulation of adipocytes and osteoblast differentiation, suggesting potential implications in metabolic diseases and bone health (Baek et al., 2018).
Immunomodulatory Activities : this compound, along with its isomer Soyacerebroside II, isolated from Impatiens pritzellii, showed immunomodulatory activities by inhibiting lipopolysaccharide (LPS)-induced interleukin (IL)-18 in human peripheral blood mononuclear cells (Zhou et al., 2009).
Osteoarthritis Applications : this compound has been found to suppress monocyte migration and prevent cartilage degradation in inflammatory animal models, which could have significant implications in the management of osteoarthritis (Liu et al., 2017).
Inhibition of MMP-1 in Chondrocytes : In the context of osteoarthritis, this compound antagonized IL-1β-induced MMP-1 production in chondrocytes, suggesting a role in protecting against cartilage degradation (Liu et al., 2019).
Mechanism of Action
Result of Action
Its ionophoretic activity for ca2+ ions suggests that it may influence intracellular calcium levels . Changes in calcium levels can have wide-ranging effects on cellular processes, potentially influencing cell signaling, muscle contraction, and neurotransmitter release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Soyacerebroside I. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Soyacerebroside I plays a significant role in biochemical reactions, particularly in the modulation of cellular immune responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the accumulation of inducible nitric oxide synthase (iNOS) protein and reduce the expression of cyclooxygenase-2 (COX-2) protein in lipopolysaccharide-stimulated RAW264.7 macrophages . These interactions highlight its anti-inflammatory properties and its potential role in regulating immune responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to modulate the cellular immune response by inhibiting interleukin-18 (IL-18) secretion in human peripheral blood mononuclear cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it affects lipid rafts and signal transduction, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is a D-glucosyl-N-acylsphingosine, which means it contains a sphingosine linked to a glucosyl moiety . This structure allows this compound to interact with various enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for its role in modulating immune responses and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits anti-inflammatory activity over time by inhibiting the accumulation of pro-inflammatory proteins
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In inflammatory animal models, this compound has been shown to suppress monocyte migration and prevent cartilage degradation . These effects are dose-dependent, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glycolipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels . For example, this compound is a metabolite produced during metabolic reactions in humans and mice, highlighting its role in mammalian metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a glycosyl-N-acylsphingosine, which allows it to interact with cell membranes and other cellular structures . These interactions are crucial for its localization and accumulation within cells, influencing its biological activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane and endosomes . Its subcellular localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and participate in cellular processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biological effects.
properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-HIMJKWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316286 | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114297-20-0 | |
| Record name | Soyacerebroside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyacerebroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOYACEREBROSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



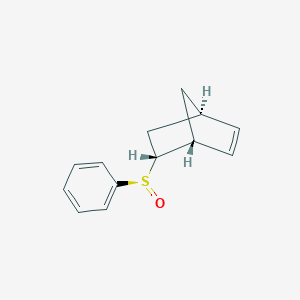
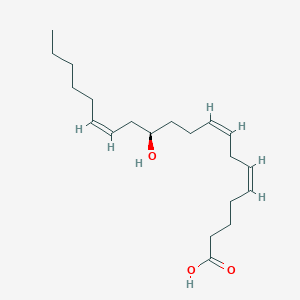
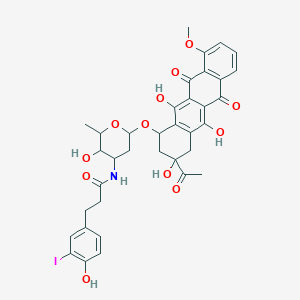
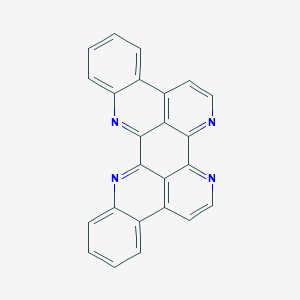
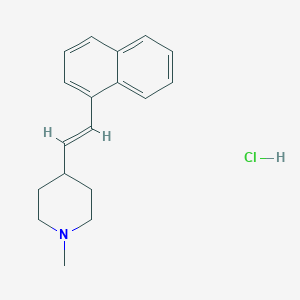
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
